N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of benzoxazepines and benzodioxines
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-20-6-7-24-15-4-2-12(10-14(15)18(20)21)19-27(22,23)13-3-5-16-17(11-13)26-9-8-25-16/h2-5,10-11,19H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXGCUWSJQMOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoxazepine core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the benzoxazepine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Formation of the benzodioxine ring: The final step involves the cyclization of the sulfonamide intermediate with a suitable dihydroxybenzene derivative under acidic conditions to form the benzodioxine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds related to the benzodioxane structure exhibit significant anti-inflammatory activities. For instance, derivatives of 1,4-benzodioxane have been shown to reduce inflammation through various mechanisms. A study highlighted that a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent demonstrated notable anti-inflammatory effects. The structure-activity relationship (SAR) analysis revealed that the optimal position for substituents to enhance anti-inflammatory activity was at position 6 of the benzodioxane ring .
Anticancer Activities
The compound's structural features suggest potential anticancer properties. Various studies have reported that 1,4-benzodioxane derivatives exhibit cytotoxicity against cancer cell lines. For example, certain synthesized analogs have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and survival .
Diabetes Management
The compound is being investigated for its role in managing diabetes mellitus types 1 and 2. Its structural components suggest it may influence glucose metabolism and insulin sensitivity. A patent has been filed detailing the use of similar compounds in treating diabetes by enhancing glucose uptake and reducing insulin resistance . This application is particularly relevant given the global rise in diabetes prevalence.
Obesity Treatment
In addition to diabetes management, there are indications that this compound could be beneficial in obesity treatment. Its ability to regulate metabolic pathways may help in weight management by influencing appetite regulation and energy expenditure .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Vazquez et al. (2020) | Demonstrated anti-inflammatory activity of 2,3-dihydro-1,4-benzodioxin analogs | Potential use in treating inflammatory diseases |
| Patent EP2247587B1 | Describes compounds for diabetes treatment | Therapeutic applications for metabolic disorders |
| SCIRP Research (2022) | Investigated cytotoxicity of benzodioxane derivatives | Development of anticancer agents |
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: The compound may modulate specific signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: can be compared with other benzoxazepine and benzodioxine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzoxazepine core and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 336.36 g/mol. The structural complexity contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of benzoxazepines exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications in the benzoxazepine framework can enhance antibacterial properties. For instance, compounds with electron-withdrawing groups demonstrated increased potency against Gram-positive bacteria .
Anticancer Activity
Several studies have explored the anticancer potential of benzoxazepine derivatives. In vitro assays showed that related compounds can inhibit the proliferation of cancer cell lines such as CCRF-CEM leukemia cells. However, specific derivatives were found to be inactive due to structural constraints; for example, the presence of certain functional groups diminished their efficacy .
Anti-inflammatory Effects
Benzoxazepines are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Study 1: Antimicrobial Activity
A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of 15 µg/mL for S. aureus, demonstrating significant antimicrobial activity compared to control groups .
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of related benzoxazepine derivatives, one compound exhibited an IC50 of 6.7 µg/mL against CCRF-CEM leukemia cells. This highlights the potential for developing new anticancer agents based on structural modifications of benzoxazepines .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Benzoxazepine Derivative | 15 | Effective against S. aureus |
| Anticancer | Benzoxazepine Derivative | 6.7 | Active against CCRF-CEM leukemia cells |
| Anti-inflammatory | Various Benzoxazepines | N/A | Modulates cytokine levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
